2-Azido-1-bromo-4-methoxybenzene
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Overview
Description
“2-Azido-1-bromo-4-methoxybenzene” is a chemical compound with unique physical and chemical properties. It is a derivative of benzene, which is a simple aromatic ring (benzene) with three substituents: an azido group (N3), a bromo group (Br), and a methoxy group (OCH3) attached to it .
Synthesis Analysis
The synthesis of “2-Azido-1-bromo-4-methoxybenzene” could potentially involve the use of organic azides in various applications such as their intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions . The synthesis of various heterocycles from organic azides has been reported in recent papers .Molecular Structure Analysis
The molecular structure of “2-Azido-1-bromo-4-methoxybenzene” can be represented by the formula C7H6BrN3O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “2-Azido-1-bromo-4-methoxybenzene” could potentially involve various synthetic tools of heterocycles from the corresponding organic azides by one-pot domino reaction . The utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Azido-1-bromo-4-methoxybenzene” include a molecular weight of 228. More detailed properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis of Various Heterocycles
Organic azides, such as 2-Azido-1-bromo-4-methoxybenzene, have been used in the synthesis of various heterocycles . These include five-membered ring structures with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Intermolecular or Intramolecular Reactions
Organic azides can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
One-Pot Domino Reaction
Organic azides can be used in one-pot domino reactions to synthesize various heterocycles . This process involves the use of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .
Ugi Four-Component Reaction
The Ugi four-component reaction is a one-pot procedure that can be used with organic azides . This reaction involves the nucleophilic addition, such as Aza-Michael addition .
Cycloaddition Reactions
Organic azides can participate in cycloaddition reactions, such as [3+2] cycloaddition . This process involves the mixed addition/cyclization/oxygen .
Insertion Reaction of C-H Amination
Organic azides can be used in the insertion reaction of C-H amination . This process involves the transformation of a carbon-hydrogen bond into a carbon-nitrogen bond .
Mechanism of Action
The mechanism of action of “2-Azido-1-bromo-4-methoxybenzene” could potentially involve a third mechanism for nucleophilic substitution . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
While specific safety data for “2-Azido-1-bromo-4-methoxybenzene” is not available, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend keeping the product and empty container away from heat and sources of ignition . It’s also advised to use protective equipment and precautions for firefighters .
Future Directions
The future directions of “2-Azido-1-bromo-4-methoxybenzene” could potentially involve further exploration of the various applications of organic azides in the synthesis of various heterocycles . This includes the development of methods describing the synthesis of various heterocycles from organic azides .
properties
IUPAC Name |
2-azido-1-bromo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNJRYFICHDIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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